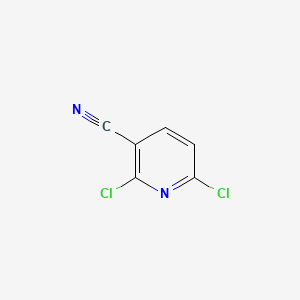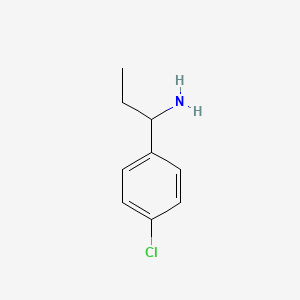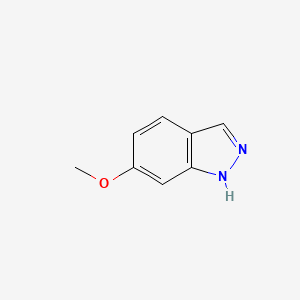
6-Methoxy-1H-indazole
Descripción general
Descripción
6-Methoxy-1H-indazole is a chemical compound with the molecular formula C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of 1H-indazoles, including 6-Methoxy-1H-indazole, has been a subject of research. One study describes the selective electrochemical synthesis of 1H-indazoles . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-1H-indazole consists of a benzene ring fused to a pyrazole ring, with a methoxy group attached to the 6th carbon of the benzene ring . The InChI code for 6-Methoxy-1H-indazole is InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8 (6)4-7/h2-5H,1H3, (H,9,10) .
Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles, including 6-Methoxy-1H-indazole, are diverse. For instance, the electrochemical synthesis of 1H-indazoles involves the use of a reticulated vitreous carbon cathode .
Physical And Chemical Properties Analysis
6-Methoxy-1H-indazole has a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.063662883 g/mol . The topological polar surface area of the compound is 37.9 Ų .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
6-Methoxy-1H-indazole is utilized in medicinal chemistry for its pharmacological properties. It serves as a core structure in the development of various drugs due to its wide range of biological activities .
Methods of Application
The compound is synthesized using methods such as transition metal-catalyzed reactions and reductive cyclization. These methods ensure the formation of the indazole ring, which is crucial for its biological activity .
Results
The synthesized indazole derivatives have shown promising results as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Specific derivatives have been employed as selective inhibitors for the treatment of respiratory diseases .
Organic Synthesis
Application Summary
In organic synthesis, 6-Methoxy-1H-indazole is used to create complex molecules with potential therapeutic effects .
Methods of Application
Synthetic approaches include the formation of C–N and N–N bonds without catalysts and solvents, which is a greener approach to synthesis .
Results
The methods have led to the development of compounds with potent inhibitory activities, such as FGFR1 inhibitors, which are crucial in cancer therapy .
Drug Development
Application Summary
This compound is integral in the development of drugs targeting various diseases, including cancers and infectious diseases .
Methods of Application
Drug development involves the design and synthesis of indazole derivatives, followed by testing their pharmacological activities .
Results
Derivatives of 6-Methoxy-1H-indazole have been used in FDA-approved drugs like niraparib for ovarian cancer and pazopanib for renal cell carcinoma .
Pharmacology
Application Summary
Pharmacological research uses 6-Methoxy-1H-indazole to explore new treatments for conditions such as arrhythmias and HIV .
Methods of Application
The research includes modifying the indazole core to enhance its interaction with biological targets .
Results
The modifications have resulted in derivatives with antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Chemical Biology
Application Summary
Chemical biology applications involve using 6-Methoxy-1H-indazole to study biological systems and processes .
Methods of Application
The compound is used as a probe to understand the molecular basis of diseases and to identify new drug targets .
Results
Studies have provided insights into the molecular mechanisms of diseases, leading to the identification of novel therapeutic strategies .
Biochemistry
Application Summary
In biochemistry, 6-Methoxy-1H-indazole is used to investigate enzyme mechanisms and to develop enzyme inhibitors .
Methods of Application
The focus is on the interaction of indazole derivatives with enzymes, studying their binding and inhibitory effects .
Results
Research has led to the discovery of enzyme inhibitors that can regulate biological pathways and have potential therapeutic applications .
These applications demonstrate the versatility of 6-Methoxy-1H-indazole in scientific research, contributing significantly to advancements in health and medicine. The detailed methods and results highlight the compound’s potential in various scientific fields, underscoring its importance in ongoing and future research endeavors.
Kinase Inhibition for Cancer Treatment
Application Summary
Indazole derivatives, including 6-Methoxy-1H-indazole, are used as protein kinase inhibitors for the treatment of cancer .
Methods of Application
These compounds target specific kinases involved in cancer progression, such as tyrosine kinase and serine/threonine kinases .
Results
The use of indazole derivatives has led to the development of anticancer drugs like axitinib, linifanib, niraparib, and pazopanib, which are effective against lung, breast, colon, and prostate cancers .
Synthetic Approaches in Heterocyclic Chemistry
Application Summary
6-Methoxy-1H-indazole is pivotal in the synthesis of heterocyclic compounds with medicinal applications .
Methods of Application
Recent strategies include transition metal-catalyzed reactions, reductive cyclization, and solvent-free synthesis from azidobenzaldehydes and amines .
Results
These synthetic approaches have optimized the production of indazoles, enhancing their yield and reducing byproducts .
Development of Respiratory Disease Treatments
Application Summary
Indazole compounds are investigated for their potential as selective inhibitors of phosphoinositide 3-kinase δ, which is significant in treating respiratory diseases .
Methods of Application
The focus is on the synthesis of indazole derivatives that can selectively inhibit the kinase responsible for respiratory diseases .
Results
Research efforts have been directed towards developing treatments that can manage symptoms and progression of various respiratory conditions .
Enzymatic Inhibition in Biochemical Pathways
Application Summary
6-Methoxy-1H-indazole is utilized to develop enzyme inhibitors that can regulate biochemical pathways .
Methods of Application
The compound is used to study the interaction with enzymes and to identify inhibitory effects that can be therapeutically relevant .
Results
This has led to the discovery of new enzyme inhibitors that can be used to control diseases at the molecular level .
FGFR1 Inhibition in Oncology
Application Summary
Specific indazole derivatives are evaluated for their inhibitory activity against FGFR1, a receptor implicated in cancer .
Methods of Application
Derivatives like 6-(3-methoxyphenyl)-1H-indazol-3-amine are synthesized and tested for their enzymatic inhibition capabilities .
Results
One such derivative exhibited promising FGFR1 inhibition with good enzymatic inhibition and modest anti-proliferative activity .
Green Chemistry
Application Summary
6-Methoxy-1H-indazole is involved in green chemistry practices to synthesize compounds in an environmentally friendly manner .
Methods of Application
Approaches include catalyst-free and solvent-free reactions, aiming to reduce the environmental impact of chemical synthesis .
Results
These methods contribute to sustainable chemistry by minimizing waste and avoiding the use of hazardous substances .
These additional applications further illustrate the broad utility of 6-Methoxy-1H-indazole in scientific research, particularly in the development of new therapeutic agents and the advancement of green chemistry practices.
Antimicrobial Agents
Application Summary
6-Methoxy-1H-indazole derivatives have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains .
Methods of Application
The synthesis of these derivatives often involves modifications to the indazole ring to enhance antimicrobial activity .
Results
Some compounds have demonstrated moderate to high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Herbicidal Activity
Application Summary
Indazole compounds are being explored for their potential use as herbicides, with studies indicating promising results in inhibiting plant growth .
Methods of Application
The research includes designing and synthesizing novel compounds containing the 1H-indazolyl fragment to test their herbicidal activity .
Results
Preliminary biological assays have shown that these new compounds can effectively inhibit the root growth of Arabidopsis thaliana, a model organism in plant biology .
Synthesis of Heterocyclic Compounds
Application Summary
6-Methoxy-1H-indazole is used in the synthesis of diverse heterocyclic compounds, which are important in medicinal chemistry .
Methods of Application
Recent synthetic approaches include transition metal-catalyzed reactions and solvent-free synthesis from azidobenzaldehydes and amines .
Results
These methods have led to the development of indazoles with a wide range of pharmacological activities, including antihypertensive and anticancer properties .
Kinase Inhibitors for Cancer Therapy
Application Summary
Indazole derivatives are crucial in the development of kinase inhibitors, targeting enzymes involved in cancer cell proliferation .
Methods of Application
The focus is on the synthesis of indazole derivatives that can selectively inhibit specific kinases .
Results
This has resulted in the creation of anticancer drugs like axitinib and pazopanib, which are effective against various types of cancer .
FGFR1 Inhibitory Activity
Application Summary
Certain 6-Methoxy-1H-indazole derivatives have been identified as potent inhibitors of the FGFR1 enzyme, which plays a role in cancer development .
Methods of Application
These derivatives are synthesized and tested for their inhibitory activity in enzymatic assays .
Results
One derivative in particular showed significant FGFR1 inhibitory activity, suggesting potential for development into a therapeutic agent .
Green Chemistry Synthesis
Application Summary
6-Methoxy-1H-indazole is involved in green chemistry initiatives, aiming to create chemical compounds in a more sustainable manner .
Methods of Application
Strategies include catalyst-free and solvent-free reactions, which are more environmentally friendly .
Results
These approaches contribute to the field of sustainable chemistry by reducing waste and environmental impact .
Propiedades
IUPAC Name |
6-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEQSOYROKGJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505279 | |
| Record name | 6-Methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indazole | |
CAS RN |
3522-07-4 | |
| Record name | 6-Methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

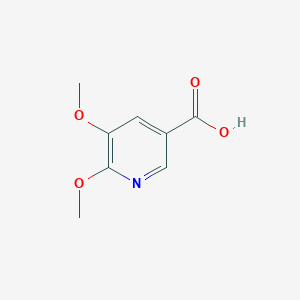
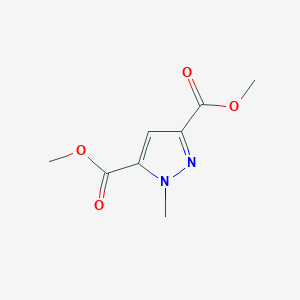





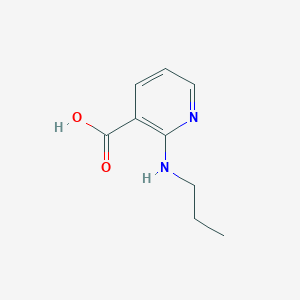
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
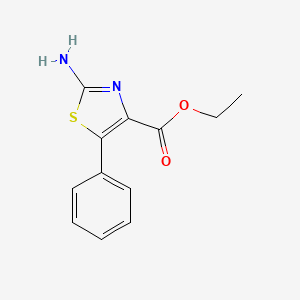
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
